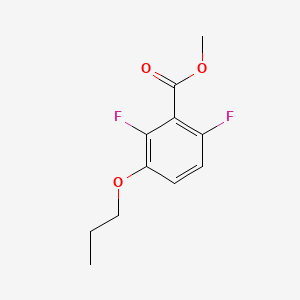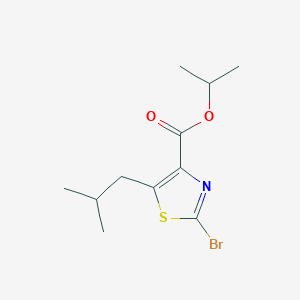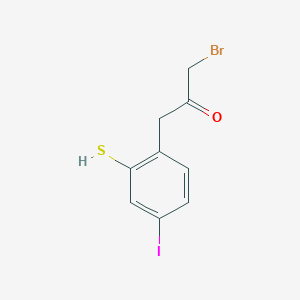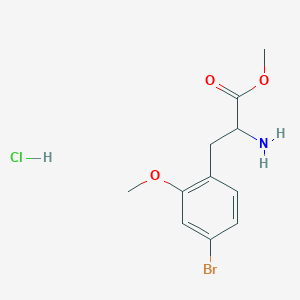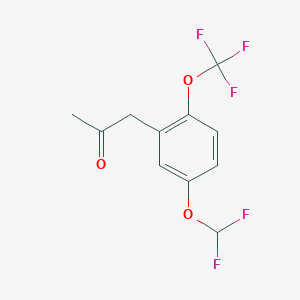
1-Bromo-1-(4-chloro-3-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(4-chloro-3-mercaptophenyl)propan-2-one is an organobromine compound with the molecular formula C9H8BrClOS. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Synthetic Routes and Reaction Conditions:
Bromination of 1-(4-chloro-3-mercaptophenyl)propan-2-one: This method involves the bromination of 1-(4-chloro-3-mercaptophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation Reactions: The mercapto group in the compound can be oxidized to form a sulfonic acid or sulfone derivative using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in aqueous or organic solvents, potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acid or sulfone derivatives.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-1-(4-chloro-3-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(4-chloro-3-mercaptophenyl)propan-2-one involves its ability to act as an electrophile due to the presence of the bromine atom. It can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The mercapto group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
1-Bromo-1-(4-chlorophenyl)propan-2-one: Lacks the mercapto group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-1-(4-mercaptophenyl)propan-2-one: Lacks the chlorine atom, which may affect its reactivity and selectivity in chemical reactions.
1-Bromo-1-(4-chloro-3-nitrophenyl)propan-2-one: Contains a nitro group instead of a mercapto group, leading to different chemical properties and reactivity.
Uniqueness: 1-Bromo-1-(4-chloro-3-mercaptophenyl)propan-2-one is unique due to the presence of both a chlorine atom and a mercapto group on the phenyl ring, which imparts distinct reactivity and versatility in chemical synthesis and research applications.
Propiedades
Fórmula molecular |
C9H8BrClOS |
|---|---|
Peso molecular |
279.58 g/mol |
Nombre IUPAC |
1-bromo-1-(4-chloro-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClOS/c1-5(12)9(10)6-2-3-7(11)8(13)4-6/h2-4,9,13H,1H3 |
Clave InChI |
RLMPUUPJVRRBGV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)Cl)S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



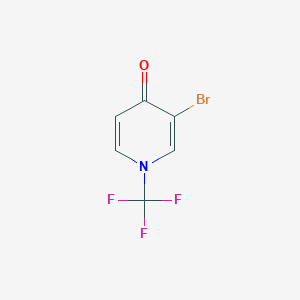

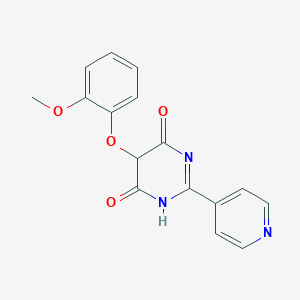

![(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B14042964.png)

